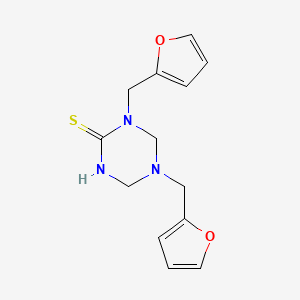
1,5-bis(2-furylmethyl)-1,3,5-triazinane-2-thione
Descripción general
Descripción
1,5-bis(2-furylmethyl)-1,3,5-triazinane-2-thione is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science. It is a member of the triazinane family of compounds, which are known for their diverse biological and chemical properties.
Aplicaciones Científicas De Investigación
1,5-bis(2-furylmethyl)-1,3,5-triazinane-2-thione has been extensively studied for its potential applications in various fields of science. It has been shown to exhibit antimicrobial, antifungal, and antitumor properties. It has also been investigated for its potential use as a corrosion inhibitor and as a fluorescence probe for the detection of metal ions.
Mecanismo De Acción
The mechanism of action of 1,5-bis(2-furylmethyl)-1,3,5-triazinane-2-thione is not fully understood. However, it is believed to exert its biological effects through the inhibition of key enzymes and proteins involved in various cellular processes. For example, it has been shown to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
1,5-bis(2-furylmethyl)-1,3,5-triazinane-2-thione has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of various bacterial and fungal strains. It has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, it has been shown to exhibit antioxidant activity, which may have implications for the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,5-bis(2-furylmethyl)-1,3,5-triazinane-2-thione in lab experiments is its diverse range of biological and chemical properties. It can be used as a probe for the detection of metal ions, as well as a potential antimicrobial and antitumor agent. However, one of the limitations of using this compound is its relatively low solubility in water, which may pose challenges in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 1,5-bis(2-furylmethyl)-1,3,5-triazinane-2-thione. One area of interest is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully elucidate the mechanism of action and potential therapeutic applications of this compound. Finally, there is a need for more in vivo studies to determine the safety and efficacy of 1,5-bis(2-furylmethyl)-1,3,5-triazinane-2-thione in animal models.
Conclusion:
In conclusion, 1,5-bis(2-furylmethyl)-1,3,5-triazinane-2-thione is a heterocyclic compound with diverse biological and chemical properties. Its potential applications in various fields of science make it an interesting compound for further study. However, more research is needed to fully elucidate its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 1,5-bis(2-furylmethyl)-1,3,5-triazinane-2-thione can be achieved through several methods. One of the most common methods involves the reaction between 2-furylacetaldehyde and thiosemicarbazide in the presence of a catalyst such as acetic acid. The resulting product is then treated with formaldehyde to yield the final compound.
Propiedades
IUPAC Name |
1,5-bis(furan-2-ylmethyl)-1,3,5-triazinane-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c19-13-14-9-15(7-11-3-1-5-17-11)10-16(13)8-12-4-2-6-18-12/h1-6H,7-10H2,(H,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZYHFLKSJRQOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=S)N(CN1CC2=CC=CO2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901333689 | |
| Record name | 1,5-bis(furan-2-ylmethyl)-1,3,5-triazinane-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901333689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26663736 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1,5-Bis(furan-2-ylmethyl)-1,3,5-triazinane-2-thione | |
CAS RN |
799799-37-4 | |
| Record name | 1,5-bis(furan-2-ylmethyl)-1,3,5-triazinane-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901333689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



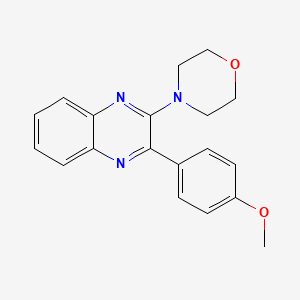
![N-({[3-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5885833.png)
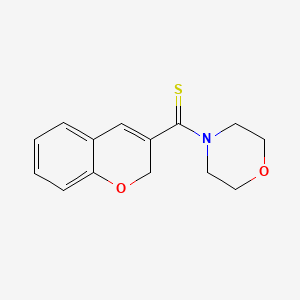
![N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5885851.png)
![(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B5885864.png)
![3-[(4-methylphenyl)thio]-N-(4-pyridinylmethyl)propanamide](/img/structure/B5885869.png)
![N-(4-{[(4-isopropylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5885870.png)
![1-[2-(2,5-dimethylphenoxy)ethyl]piperidine](/img/structure/B5885893.png)
![N-(3-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5885895.png)
![methyl [4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5885902.png)
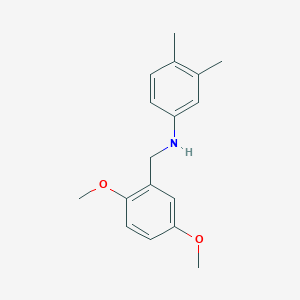

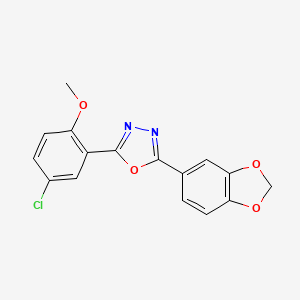
![6-methyl-1-{2-[2-(3-nitrobenzylidene)hydrazino]-2-oxoethyl}-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B5885937.png)